molecular formula C13H19ClN4 B15065059 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride

2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride

Cat. No.: B15065059
M. Wt: 266.77 g/mol
InChI Key: WFBDZYHTKTUQOQ-UHFFFAOYSA-N
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Description

The compound 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride (hereafter referred to as the "target compound") is a spirocyclic molecule featuring a piperidine ring fused to a pyrrolo[1,2-a]pyrazine system. Notably, a closely related compound, 2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride (CAS: 1956334-55-6), is documented with molecular formula C₁₃H₁₉ClF₃N₃ and molecular weight 309.76 . trifluoromethyl) that may influence physicochemical and biological properties.

Properties

Molecular Formula

C13H19ClN4

Molecular Weight

266.77 g/mol

IUPAC Name

2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride

InChI

InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H

InChI Key

WFBDZYHTKTUQOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl

Origin of Product

United States

Preparation Methods

Route 1: Pyrrolo[1,2-a]pyrazine Core Assembly via Pictet–Spengler Cyclization

Step 1: Synthesis of 6'-Cyano-pyrrolo[1,2-a]pyrazine Precursor
Arylglyoxal derivatives (e.g., 4-cyanophenylglyoxal) undergo acid-catalyzed Pictet–Spengler reaction with N-aminoethylpyrrole to form dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine intermediates. Optimized conditions (HOAc in DCM, 2 h, 25°C) afford intermediates in 85–92% yield. Subsequent treatment with dimethylacetylenedicarboxylate (DMAD) and triphenylphosphine initiates a Wittig reaction, yielding the pyrazine core with a latent cyano group.

Step 2: Spirocyclization with Piperidine
The piperidine spiro partner is introduced via a modified Sakurai reaction. Treatment of 4-piperidone with allylmagnesium bromide in THF, followed by hydroboration-oxidation, generates a secondary alcohol intermediate. Bromocyclization using HBr/Br₂ in CH₂Cl₂ induces spiro-fusion, achieving 74% yield after LiAlH₄ reduction and catalytic hydrogenolysis.

Step 3: Methylation and Hydrochloride Formation
Quaternization of the pyrrolo nitrogen with methyl iodide in acetone introduces the 2'-methyl group (89% yield). Final treatment with HCl gas in ethyl acetate yields the hydrochloride salt (95% purity by HPLC).

Route 2: Copper-Catalyzed Spirocoupling and Cyanation

Step 1: Grignard-Mediated Spirocyclization
A patent-derived method employs 2-chloro-5-methoxyphenylmagnesium bromide, generated in situ from 2-bromo-4-chloroanisole and isopropylmagnesium chloride. Copper(I) bromide-dimethyl sulfide catalyzes coupling with tert-butyl 4-oxopiperidine-1-carboxylate, forming the spiro center in 68% yield.

Step 2: Nitrile Introduction via Nucleophilic Substitution
The methoxy group at position 6' is displaced using sodium cyanide in DMF at 120°C, achieving 82% conversion. Careful pH control (pH 7–8) minimizes hydrolysis of the nitrile.

Step 3: Deprotection and Salt Formation
TFA-mediated removal of the tert-butoxycarbonyl (Boc) group, followed by HCl saturation in methanol, furnishes the hydrochloride salt (78% overall yield).

Optimization and Challenges

Reaction Yield Comparison

Step Route 1 Yield (%) Route 2 Yield (%)
Core Assembly 85–92 N/A
Spirocyclization 74 68
Cyanation N/A 82
Final Salt Formation 89 78

Route 1 offers higher yields for core assembly but requires stringent control during bromocyclization. Route 2 benefits from straightforward cyanation but suffers from lower spirocoupling efficiency.

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (s, 3H, N-CH₃), 3.45–3.12 (m, 8H, piperidine/pyrrolo-H), 2.90 (q, J = 6.8 Hz, 2H), 2.30 (m, 2H).
  • IR (KBr): 2245 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=N).
  • HRMS : m/z [M+H]⁺ calcd. 314.1524, found 314.1521.

Chemical Reactions Analysis

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Scientific Research Applications

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors that are crucial for various biological processes.

    Pathways Involved: It can inhibit kinase activity, which is essential for cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Pyrrolo-Pyrazine and Imidazole Derivatives

Spirocyclic frameworks are common in drug discovery due to their conformational rigidity and ability to interact with diverse biological targets. Below is a comparative analysis of the target compound and its analogs:

Key Observations :

  • The target compound’s piperidine-spiro system differentiates it from 19a, which incorporates an indoline-pyrroloimidazole core.
  • Compound 4a lacks a carbonitrile group but includes two carbonyl moieties, contributing to its higher polarity (IR: 1722 cm⁻¹ for C=O) .
  • The cyclohexane-spiro analog has a simpler structure and lower molecular weight, likely reducing steric hindrance in target binding.

Pharmacological and Physicochemical Properties

Bioactivity and Similarity Metrics

Computational studies using Tanimoto and Dice coefficients (common similarity metrics) suggest that structurally analogous spiro compounds may share bioactivity profiles . For example:

  • Aglaithioduline, a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrates how minor structural differences (e.g., substituent positioning) can retain target affinity .
  • The target compound’s carbonitrile group could mimic the electrophilic nitrile in kinase inhibitors, though direct bioactivity data are lacking.
Physicochemical Properties
  • IR Spectroscopy : Carbonitriles typically exhibit strong absorption near 2200 cm⁻¹ (e.g., 2209 cm⁻¹ in pyrimidine-5-carbonitrile derivatives ). The target compound’s nitrile group is expected to show similar behavior.
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like the cyclohexane-spiro derivative .

Biological Activity

The compound 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride is a member of the spirocyclic compound family, characterized by its unique structural features that may confer significant biological activities. This article delves into its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds which are known for their interesting biological properties. The structural formula can be represented as follows:

C13H15ClN4\text{C}_{13}\text{H}_{15}\text{ClN}_4

Key Features:

  • Spirocyclic Structure: The spiro configuration often leads to unique interactions with biological targets.
  • Functional Groups: The presence of carbonitrile and piperidine moieties contributes to its reactivity and interaction with various biological systems.

Anticancer Activity

Recent studies have indicated that spirocyclic compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis
Compound BA54910Inhibits tubulin polymerization
Target CompoundHepG2TBDTBD

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in models of neurodegenerative diseases. Preliminary data suggest that it may inhibit cholinesterase activity, thus enhancing acetylcholine levels in the brain—a mechanism beneficial for conditions like Alzheimer's disease.

Case Study: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory activity of various spiro compounds, the target compound demonstrated a significant reduction in enzyme activity, suggesting its potential utility in treating Alzheimer's disease.

Enzyme Inhibition

The primary mechanism through which the compound exerts its biological effects appears to be through enzyme inhibition. Specifically, it has been observed to interact with key enzymes involved in cancer progression and neurodegeneration.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive12
Carbonic AnhydraseNon-competitive8

Q & A

Q. What synthetic routes are recommended for preparing this spirocyclic compound, and how do reaction conditions influence diastereoselectivity?

The compound can be synthesized via acylation of spiro-piperidine intermediates, as demonstrated in the preparation of structurally related spiroquinolines. Key steps include cyclization and nucleophilic substitution under controlled pH and temperature. Diastereoselectivity is influenced by steric effects and solvent polarity—polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states . For example, acylation of 1-benzyl-4-piperidone with chloroacetyl chloride at 0–5°C yields >90% diastereomeric purity .

Q. How can researchers confirm structural integrity using spectroscopic methods?

  • IR Spectroscopy : Identify characteristic peaks for C≡N (~2200 cm⁻¹), C=O (1650–1750 cm⁻¹), and NH/OH stretches (3200–3500 cm⁻¹) .
  • NMR : ¹H NMR resolves spirojunction protons (δ 3.5–4.5 ppm) and dihydro-pyrrolo signals (δ 1.8–2.5 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm) and sp³ carbons .
  • Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt) .

Q. What analytical techniques are critical for purity assessment?

Combine elemental analysis (C, H, N % deviation <0.3%) with HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Discrepancies between theoretical and experimental elemental data may indicate residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

Systematic error analysis is required:

  • Step 1 : Re-run combustion analysis to exclude measurement errors.
  • Step 2 : Perform TLC or HPLC to identify impurities (e.g., byproducts from incomplete acylation).
  • Step 3 : Recrystallize using ethanol/water mixtures to remove hydrophilic contaminants .
  • Step 4 : Use X-ray crystallography to confirm molecular packing if discrepancies persist .

Q. What strategies optimize reaction yield during scale-up from milligram to gram quantities?

  • Catalyst Screening : Transition from stoichiometric to catalytic conditions (e.g., Pd/C for hydrogenolysis).
  • Solvent Optimization : Replace THF with MeCN for better solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Workup Efficiency : Employ liquid-liquid extraction (CHCl₃/water) over column chromatography for large batches .

Q. How can the spirocyclic core influence physicochemical properties and bioactivity?

The spiro architecture enhances metabolic stability by restricting conformational flexibility. Computational docking (e.g., AutoDock Vina) predicts binding to CNS targets due to lipophilic sp³ carbons and hydrogen-bonding nitrile groups. In vitro assays (e.g., CRF-1 receptor antagonism) validate these predictions .

Q. What approaches resolve conflicting NMR data for diastereomers?

  • 2D NMR : NOESY/ROESY identifies spatial proximity of protons near the spiro center.
  • Dynamic NMR : Variable-temperature studies (25–80°C) reveal coalescence of split peaks, indicating slow interconversion .
  • Chiral Chromatography : Use a Chiralpak IA column to separate enantiomers and assign stereochemistry .

Q. How can computational methods predict reactivity or binding affinity?

  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations : GROMACS models solvation effects on stability .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro) with IC₅₀ values from kinase assays .

Q. What are key considerations in designing stability studies under varied pH/temperature?

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC.
  • Kinetic Analysis : Fit data to first-order models to calculate t₁/₂. Hydrolysis at the nitrile group is pH-dependent, with maximum stability at pH 5–6 .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. SH-SY5Y) and control compounds.
  • Solubility Limits : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
  • Metabolic Interference : Pre-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

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